Dimethylamino-p-tolyl-acetic acid

Description

Historical Context and Early Investigations in Organic Chemistry

Detailed historical accounts and early investigations specifically focused on Dimethylamino-p-tolyl-acetic acid are not extensively documented in readily available academic literature. However, the development of this compound can be situated within the broader history of amino acid chemistry. The synthesis of novel amino acids has been a cornerstone of organic chemistry, driven by the desire to create new building blocks for peptides and to explore the impact of structural modifications on chemical and biological properties. sigmaaldrich.com

The preparation of N-substituted amino acids, particularly N,N-dimethylated derivatives, has been a subject of study for many decades. Early methods for the N-alkylation of amino acids often involved reductive alkylation with aldehydes or nucleophilic substitution with alkyl halides. nih.gov A notable early method for the preparation of dimethylamino-acids was described by Bowman and Stroud in 1950, highlighting the long-standing interest in this class of compounds. rsc.org More recent advancements have focused on developing more sustainable and selective catalytic methods for direct N-alkylation of unprotected amino acids using alcohols, which produce water as the only byproduct. nih.gov

Significance in Contemporary Chemical Science and Medicinal Chemistry Research

While specific research on this compound is limited, its structural motifs—the N,N-dimethylamino group and the p-tolyl group—are of significant interest in contemporary chemical and medicinal chemistry.

N-methylation of amino acids is a common strategy in medicinal chemistry to enhance the therapeutic properties of peptides and other bioactive molecules. N,N-dimethylated amino acids can exhibit increased metabolic stability, improved membrane permeability, and enhanced oral bioavailability. nih.gov These properties are crucial for the development of effective drugs. Although N-methylation can sometimes hinder binding to biological targets by removing hydrogen bonding capabilities, it offers a valuable tool for modulating the pharmacokinetic profiles of therapeutic candidates. monash.edu

The p-tolyl group, a derivative of toluene, is another important functional group in medicinal chemistry. wikipedia.org It is a nonpolar and hydrophobic group that can influence a compound's interaction with biological targets. wikipedia.org For instance, the tolyl group is a key structural feature in the potent sphingosine (B13886) kinase 1 (SK1) inhibitor, PF-543, although studies have shown that its methyl group may not be essential for its inhibitory activity. nih.gov The presence of a p-tolyl group in various molecules has been associated with a range of biological activities, including anticancer properties. acs.org

Given these precedents, this compound is considered a compound with potential for applications in areas such as asymmetric synthesis and as a building block for novel therapeutic agents. Its chiral center suggests it could be utilized in catalysis. There is ongoing research into compounds with similar structures for the treatment of conditions like muscular dystrophy, and they are being investigated for their potential interactions with neurotransmitter systems.

Foundational Structural Elements and Their Implications for Research Avenues

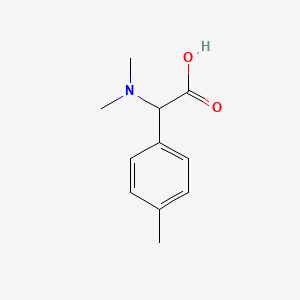

The structure of this compound is characterized by a central alpha-carbon bonded to a carboxylic acid group, a dimethylamino group, a hydrogen atom, and a p-tolyl group. This arrangement of functional groups provides several avenues for research.

The presence of the chiral alpha-carbon makes this compound a valuable target for stereoselective synthesis and a potential chiral auxiliary or catalyst in asymmetric reactions. The carboxylic acid group offers a reactive handle for further chemical modifications, such as esterification or amidation, allowing for its incorporation into larger molecular frameworks, including peptides.

The dimethylamino group significantly influences the compound's basicity and lipophilicity. This can affect its solubility, membrane permeability, and interaction with biological macromolecules. The study of N,N-dimethyl amino acids by techniques like electrospray ionization-tandem mass spectrometry has been important for their characterization and for understanding their fragmentation patterns, which is crucial for their identification in complex mixtures. nih.gov

The p-tolyl group contributes to the molecule's steric bulk and hydrophobicity, which can play a role in its binding to enzymes or receptors. The combination of these structural elements in this compound presents a unique scaffold for the design of new molecules with specific chemical and biological properties.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 230646-18-1 | |

| Molecular Formula | C11H15NO2 | |

| Molecular Weight | 193.25 g/mol | |

| Physical Form | Solid | nih.gov |

| Purity | 97% (commercially available) | nih.gov |

| IUPAC Name | 2-(dimethylamino)-2-(p-tolyl)acetic acid | nih.gov |

| Storage | Sealed in dry, room temperature | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)10(11(13)14)12(2)3/h4-7,10H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPJNXPDVUZZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640536 | |

| Record name | (Dimethylamino)(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230646-18-1 | |

| Record name | α-(Dimethylamino)-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230646-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dimethylamino)(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Synthesis of Dimethylamino P Tolyl Acetic Acid

Direct Synthesis Approaches to Dimethylamino-p-tolyl-acetic Acid

The direct synthesis of this compound can be envisioned through classic organic reactions that are foundational to the synthesis of α-amino acids. These methods typically involve the construction of the core amino acid structure from readily available precursors.

Exploration of Reaction Pathways and Mechanistic Considerations

Several key reaction pathways can be hypothetically employed for the synthesis of this compound. One of the most prominent is the Strecker synthesis , a two-step procedure that begins with the reaction of an aldehyde, an amine, and a cyanide source. masterorganicchemistry.comyoutube.com In the context of our target molecule, this would involve the condensation of p-tolualdehyde with dimethylamine (B145610) to form an iminium ion. Subsequent nucleophilic attack by a cyanide anion on the iminium carbon generates an α-aminonitrile intermediate. masterorganicchemistry.comyoutube.com The final step involves the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions, to yield the desired this compound. masterorganicchemistry.com

Another viable pathway is reductive amination . This method involves the reaction of an α-keto acid with an amine in the presence of a reducing agent. organic-chemistry.org For the synthesis of this compound, p-tolylglyoxylic acid would serve as the α-keto acid precursor, which would react with dimethylamine to form an enamine or imine intermediate that is then reduced in situ to the final product.

The Ugi reaction , a powerful multicomponent reaction, also presents a potential pathway. This one-pot reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. researchgate.net To synthesize a derivative that could be converted to this compound, p-tolualdehyde, dimethylamine, an appropriate isocyanide, and a carboxylic acid would be the starting components. The resulting Ugi product would then require subsequent chemical transformations to yield the target molecule.

Identification and Utilization of Key Precursor Compounds and Reagents

The selection of appropriate precursors is critical for the successful synthesis of this compound. Based on the explored reaction pathways, the following key compounds and reagents are essential:

| Reaction Pathway | Aldehyde/Keto-acid Component | Amine Component | Other Key Reagents |

| Strecker Synthesis | p-Tolualdehyde | Dimethylamine | Cyanide source (e.g., KCN, NaCN, HCN) masterorganicchemistry.com, Acid/Base for hydrolysis |

| Reductive Amination | p-Tolylglyoxylic acid | Dimethylamine | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Pd) organic-chemistry.org |

| Ugi Reaction | p-Tolualdehyde | Dimethylamine | Isocyanide, Carboxylic acid researchgate.net |

The commercial availability and cost of these precursors are important considerations for large-scale synthesis. p-Tolualdehyde and dimethylamine are common and relatively inexpensive starting materials. The choice of cyanide source in the Strecker synthesis requires careful handling due to its toxicity. masterorganicchemistry.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side product formation. For the Strecker synthesis , key parameters to optimize include the reaction temperature, the concentration of reactants, and the choice of solvent. The hydrolysis step can also be optimized by varying the acid or base concentration and the reaction time. researchgate.net

In reductive amination , the choice of reducing agent is a critical parameter. Milder reducing agents like sodium triacetoxyborohydride (B8407120) are often preferred as they can be used in one-pot procedures under acidic conditions. organic-chemistry.org The pH of the reaction medium also plays a significant role in the formation of the imine/enamine intermediate and the subsequent reduction.

For the Ugi reaction , the concentration of the four components is a key factor, with higher concentrations often leading to better yields. researchgate.net The choice of solvent is also important, with polar aprotic solvents like methanol (B129727) or ethanol (B145695) being commonly used. researchgate.net Microwave-assisted Ugi reactions have been shown to significantly reduce reaction times and improve yields. nih.govresearchgate.netnih.gov

Multicomponent Reaction Strategies Involving this compound

The Ugi four-component reaction (Ugi-4CR) stands out as a prime example of a multicomponent reaction strategy that could be employed for the synthesis of derivatives of this compound. researchgate.net This reaction allows for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly advantageous in terms of efficiency and atom economy. researchgate.net By using p-tolualdehyde, dimethylamine, a suitable isocyanide, and a carboxylic acid, a diverse library of α-acetamido carboxamide derivatives can be generated. tandfonline.com These products could then serve as precursors for further chemical modifications to arrive at the target compound or its analogs. The versatility of the Ugi reaction allows for the introduction of various functional groups, making it a powerful tool for creating chemical diversity around the this compound scaffold. google.com

Advanced Synthetic Techniques for Derivatization of this compound

Once this compound is synthesized, its functional groups can be further modified using advanced synthetic techniques to create a range of derivatives. The carboxylic acid moiety is a prime target for derivatization. Standard esterification or amidation reactions can be employed to produce a variety of esters and amides. For more advanced applications, chiral derivatizing agents can be used to separate enantiomers of the amino acid via HPLC, which is crucial for determining the stereochemistry of the compound. nih.govcapes.gov.brnih.gov Reagents such as Marfey's reagent (FDAA), GITC, and S-NIFE are commonly used for this purpose. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an important consideration for developing sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, the development of catalytic reactions, and the exploration of biocatalysis.

The use of hazardous solvents like dichloromethane (B109758) and DMF is common in traditional peptide synthesis and related amino acid chemistry. rsc.org Research into greener alternatives such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and γ-valerolactone (GVL) has shown promise in reducing the environmental impact of these processes. tandfonline.comrsc.orgnih.govresearchgate.net

Catalytic methods, such as the catalytic reductive amination of α-keto acids, offer a greener alternative to stoichiometric reagents. google.comnih.govrsc.org The use of heterogeneous catalysts can also simplify product purification and catalyst recycling. Furthermore, flow chemistry presents a powerful tool for improving the safety, efficiency, and scalability of chemical reactions, including multi-step syntheses of complex molecules like peptides and their derivatives. researchgate.netnih.govdrugdiscoverytrends.comdurham.ac.uknih.gov

Biocatalysis offers a highly attractive green approach to the synthesis of N-substituted amino acids. researchgate.netnih.govnih.govacs.orgresearchgate.net Enzymes can operate under mild conditions in aqueous media and often exhibit high chemo-, regio-, and stereoselectivity. Engineered enzymes, such as variants of tryptophan synthase, have been developed for the synthesis of various non-canonical amino acids, including those with N-substituents. researchgate.netnih.govresearchgate.net The use of biocatalysts could provide a highly efficient and sustainable route to enantiomerically pure this compound.

Analytical Purity Assessment and Isolation Methodologies for Research Applications

The analytical assessment and purification of this compound are critical for ensuring its suitability for research applications. A combination of chromatographic and spectroscopic techniques is employed to determine purity and confirm the chemical structure. Isolation from crude reaction mixtures relies on the compound's physicochemical properties, particularly its amphoteric nature as an amino acid.

Analytical Purity Assessment

The purity of this compound is typically evaluated using a suite of analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. myfoodresearch.comnih.govjocpr.com Given that many amino acids lack a strong chromophore for UV detection, pre-column or post-column derivatization is often necessary. myfoodresearch.comnih.govcreative-proteomics.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used to introduce fluorescent or UV-active moieties, allowing for sensitive detection. nih.gov Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the analysis of underivatized amino acids. jocpr.com Reversed-phase HPLC is also applicable, especially after derivatization, which increases the hydrophobicity of the analyte. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful method for purity analysis, offering both high separation efficiency and definitive mass identification of the compound and any potential impurities. researchgate.netnih.govshimadzu.com Due to the low volatility of amino acids, derivatization is typically required to convert the non-volatile zwitterionic form into a more volatile ester or silylated derivative prior to GC analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and can also serve as a quantitative method for purity assessment (qNMR). ¹H NMR would provide information on the number and environment of the protons, showing characteristic signals for the tolyl methyl group, the aromatic protons, the methine proton at the α-carbon, and the N,N-dimethyl protons. ¹³C NMR spectroscopy would confirm the carbon skeleton, with distinct resonances for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons. doi.orgnih.gov

Table 2: Analytical Methodologies for Purity Assessment

| Technique | Principle | Application for this compound |

|---|---|---|

| HPLC (Reversed-Phase/HILIC) | Separation based on polarity and partitioning between a stationary and mobile phase. jocpr.comnih.gov | Purity determination, often requiring derivatization for UV/Fluorescence detection. HILIC may allow analysis without derivatization. myfoodresearch.comjocpr.com |

| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. nih.gov | Impurity profiling and identification. Requires derivatization to increase volatility. researchgate.net |

| NMR Spectroscopy (¹H, ¹³C) | Interaction of atomic nuclei with a magnetic field, providing detailed structural information. | Unambiguous structure confirmation and purity assessment. doi.orgnih.gov |

Isolation Methodologies

Following synthesis, this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. The purification strategy often leverages the zwitterionic nature of the amino acid.

Recrystallization is a fundamental technique for purifying solid compounds. nih.govacs.orggoogle.com The crude amino acid can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor. Water, or aqueous solutions of acids or bases, are often effective solvents for recrystallizing amino acids due to their polarity and ability to protonate or deprotonate the functional groups. acs.orggoogle.com The choice of solvent is critical and is determined experimentally to maximize the recovery of the pure product while excluding impurities.

Ion-exchange chromatography is a highly effective method for the purification of amino acids. bio-rad.compickeringlabs.com193.16.218google.com The amphoteric nature of this compound allows it to bind to both cation and anion exchange resins depending on the pH of the solution. bio-rad.comucl.ac.uk For instance, at a low pH, the amino group is protonated, and the compound carries a net positive charge, allowing it to bind to a cation exchange resin. Impurities that are anionic or neutral will pass through the column. The bound amino acid can then be eluted by increasing the pH or the ionic strength of the buffer. ucl.ac.uk Conversely, at a high pH, the carboxylic acid is deprotonated, giving the molecule a net negative charge and enabling its binding to an anion exchange resin. bio-rad.com This technique offers excellent separation from non-ionic or same-charged impurities.

Table 3: Isolation and Purification Methodologies

| Method | Principle | Application Notes |

|---|---|---|

| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent at different temperatures. nih.govacs.org | Solvent choice is crucial; water, ethanol, or mixtures are common. Can be highly effective for removing less polar or more soluble impurities. google.com |

| Ion-Exchange Chromatography | Separation based on reversible electrostatic interactions between the charged amino acid and a charged stationary phase. pickeringlabs.comgoogle.com | Highly selective for amino acids. Can use either cation or anion exchange resins by adjusting the pH of the mobile phase. bio-rad.comucl.ac.uk |

Chemical Reactivity and Mechanistic Investigations of Dimethylamino P Tolyl Acetic Acid

Electrophilic and Nucleophilic Reactivity of Dimethylamino-p-tolyl-acetic Acid

The reactivity of this compound is dictated by the interplay of its three key functional components. The carboxylic acid moiety provides a site for nucleophilic attack at the carbonyl carbon and acidic protons, the dimethylamino group acts as a nucleophilic center, and the p-tolyl group influences the electronic properties of the molecule.

Reaction Characteristics of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can exhibit both acidic and electrophilic properties. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org These reactions typically proceed through an addition-elimination mechanism. masterorganicchemistry.com Common transformations include esterification with alcohols, amidation with amines, and conversion to acid chlorides using reagents like thionyl chloride (SOCl₂). libretexts.orgresearchgate.net The hydroxyl group of the carboxylic acid is a poor leaving group, but its reactivity can be enhanced by protonation under acidic conditions or by conversion to a better leaving group. libretexts.org

Role and Reactivity of the Dimethylamino Functional Group

The tertiary dimethylamino group, with its lone pair of electrons on the nitrogen atom, is a key nucleophilic and basic center in the molecule. wikipedia.org Its nucleophilicity allows it to participate in reactions such as alkylation with alkyl halides. wikipedia.org The basicity of the dimethylamino group means it can be protonated by acids to form an ammonium (B1175870) salt. This protonation would significantly alter the reactivity of the molecule, deactivating the amino group's nucleophilicity and potentially influencing the reactivity of the carboxylic acid. The synthesis of N,N-dimethyl neutral amino acids has been achieved through the catalytic reductive condensation of the corresponding amino acids with formaldehyde. oup.com

Influence of the p-Tolyl Substituent on Reaction Profiles

The p-tolyl group, a benzene (B151609) ring substituted with a methyl group at the para position, exerts an electronic influence on the rest of the molecule. The methyl group is an electron-donating group through an inductive effect and hyperconjugation. ontosight.ai This electron-donating nature increases the electron density on the aromatic ring and can subtly influence the acidity of the carboxylic acid and the basicity of the dimethylamino group. In reactions involving the aromatic ring, the p-tolyl group is an ortho, para-director for electrophilic aromatic substitution.

Stereochemical Outcomes and Stereoselectivity in Reactions Involving this compound

The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Reactions involving this chiral center have the potential to proceed with stereoselectivity, leading to a preference for the formation of one stereoisomer over the other.

The stereochemical outcome of reactions at the alpha-carbon is highly dependent on the reaction mechanism and the reagents used. For instance, in reactions where the alpha-proton is removed to form an enolate or a related intermediate, the stereochemistry can be controlled by the approach of the electrophile to the planar enolate. The synthesis of alpha-amino acids with stereocontrol is a significant area of research, with methods like the Strecker synthesis and asymmetric hydrogenations being employed. acs.orgmasterorganicchemistry.com While specific studies on this compound are lacking, research on the stereocontrolled formation of α,α-dialkylated α-amino acids and the direct asymmetric C(sp³)-H amination of carboxylic acids provides insights into the strategies that could be employed to control the stereochemistry of this compound and its derivatives. researchgate.netnih.gov

Catalytic Transformations and Their Mechanisms Mediated by this compound

While there is no direct evidence of this compound itself being used as a catalyst, molecules with similar structural motifs, such as amino acids and their derivatives, can act as organocatalysts. The presence of both an acidic (carboxylic acid) and a basic (dimethylamino) group in the same molecule allows for potential bifunctional catalysis.

For example, the amino group could act as a general base to deprotonate a substrate, while the carboxylic acid could act as a general acid to activate an electrophile. This type of cooperative catalysis is seen in many enzymatic reactions. Chiral amino acids and their derivatives are widely used in asymmetric catalysis to induce enantioselectivity in a variety of organic transformations. Given its chiral nature, it is plausible that enantiomerically pure this compound could be investigated as a catalyst in reactions such as aldol (B89426) additions, Mannich reactions, or Michael additions.

Kinetic Studies and Detailed Mechanistic Elucidation of this compound Transformations

Kinetic studies would involve monitoring the rate of a reaction under various conditions (e.g., changing concentrations of reactants, temperature, solvent) to determine the rate law and activation parameters. For example, in a nucleophilic acyl substitution reaction of the carboxylic acid, the rate would likely depend on the concentration of both the amino acid and the nucleophile. The electronic nature of the p-tolyl group would also have a measurable effect on the reaction rate.

Mechanistic elucidation would involve a combination of kinetic data, isotopic labeling studies, and computational modeling to determine the precise sequence of bond-making and bond-breaking steps. For example, isotopic labeling of the carbonyl oxygen could be used to trace its fate during an esterification reaction, providing evidence for the addition-elimination mechanism. libretexts.org

Thermodynamic and Kinetic Stability of this compound in Various Chemical Environments

The stability of a chemical compound is a critical parameter influencing its synthesis, storage, and application. For this compound, a substituted α-amino acid, its stability is governed by the interplay of its functional groups: the carboxylic acid, the tertiary amine (dimethylamino group), and the p-tolyl substituent on the α-carbon. While specific thermodynamic and kinetic data for this exact molecule are not extensively available in public literature, a comprehensive understanding of its stability can be extrapolated from studies on analogous compounds and general principles of physical organic chemistry.

Influence of pH on Stability:

The stability of this compound is expected to be highly dependent on the pH of its environment. Like other amino acids, it can exist in different ionic forms depending on the pH. libretexts.orglibretexts.org In strongly acidic solutions, the carboxylate group will be protonated, and the dimethylamino group will also be protonated, resulting in a net positive charge. In strongly alkaline solutions, the carboxylic acid will be deprotonated to the carboxylate, and the dimethylamino group will be in its neutral form, resulting in a net negative charge. libretexts.orgchemistrystudent.com The pH at which the molecule exists as a neutral zwitterion is its isoelectric point (pI). libretexts.orgchemistrystudent.com

The reactivity and degradation of the molecule are also influenced by pH. For instance, the hydrolysis of related N-acyl amino acids is known to be catalyzed by both acid and base. harvard.edu While this compound does not have an acyl group directly attached to the nitrogen, the general principle of acid and base catalysis for reactions involving the functional groups is relevant.

Interactive Table: Expected Predominant Species of this compound at Various pH Ranges

| pH Range | Predominant Ionic Form | Expected Relative Stability |

| < 2 | Cationic | Lower stability due to potential for acid-catalyzed degradation pathways. |

| 2 - 9 | Zwitterionic | Generally the most stable form in aqueous solution around neutral pH. |

| > 9 | Anionic | Stability may decrease due to base-catalyzed degradation pathways. |

This table is illustrative and based on the general behavior of amino acids. The exact pKa values for this compound would be required for precise pH ranges.

Thermodynamic Stability:

Thermodynamic stability refers to the relative energy level of a compound under a given set of conditions. For this compound, this would be described by thermodynamic parameters such as Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°). While specific experimental values for this compound are not readily found, studies on similar molecules like N,N-dimethylnorephedrine hydrochloride, which also contains a dimethylamino group and a substituted phenyl ring, have reported thermodynamic data such as heat capacity. chem-soc.si

In the solid state, studies on N,N-dimethylglycine have shown that both neutral and zwitterionic forms can coexist, with the zwitterionic form being the most stable. researchgate.net The conversion from the neutral to the zwitterionic form is an exothermic process, indicating the thermodynamic preference for the zwitterionic structure. researchgate.net It is highly probable that this compound behaves similarly, with the zwitterionic form being the thermodynamically favored species in the solid state.

Kinetic Stability and Degradation Pathways:

Kinetic stability refers to the rate at which a compound undergoes decomposition or reaction. Potential degradation pathways for this compound include oxidation, thermal decomposition, and photodecomposition.

Oxidative Degradation: The dimethylamino group can be susceptible to oxidation, potentially leading to the formation of an N-oxide or demethylation. The aromatic tolyl group could also undergo oxidation under harsh conditions.

Thermal Degradation: At elevated temperatures, amino acids can undergo complex decomposition reactions. Studies on dipeptides have shown that they can undergo cyclization to form diketopiperazines, and the thermal stability is influenced by factors such as the nature of the side chains. bac-lac.gc.ca For this compound, decarboxylation (loss of CO2) is a plausible thermal degradation pathway, which is a common reaction for carboxylic acids. The presence of the dimethylamino group might also influence the decomposition mechanism.

Photochemical Degradation: The aromatic p-tolyl group in this compound makes it a potential chromophore, suggesting susceptibility to photodegradation. Studies on N-aryl amino acids have shown that they can undergo photochemical transformations. acs.orgnih.govorganic-chemistry.org The absorption of UV light could lead to the formation of reactive intermediates and subsequent degradation products. Research on p-toluenesulfonyl amino acid derivatives has indicated that photolysis can lead to the cleavage of the molecule. open.ac.uk

Data Table: General Stability Observations for Structurally Related Compounds

| Compound/Class | Environment/Stressor | Observed Stability/Degradation | Reference |

| Amino Acids (general) | 4°C and 22°C storage | Increased levels of aspartate and glutamate (B1630785) due to deamidation of asparagine and glutamine. | nih.gov |

| Amino Acids (general) | Freeze-thaw cycles | Decreased levels of isoleucine, tryptophan, and valine. | nih.gov |

| Dipeptides | High Temperature | Undergo hydrolysis following first-order kinetics; decomposition rates increase with temperature. | nih.gov |

| N-Acyl Amino Acids | Aqueous Solution | Hydrolysis is enzyme-catalyzed and enantioselective. | harvard.edu |

| N,N-Dimethylglycine | Solid State (low temp) | Exists as a mixture of neutral and zwitterionic forms; converts to the more stable zwitterionic form upon warming. | researchgate.net |

Derivatives of Dimethylamino P Tolyl Acetic Acid: Design, Synthesis, and Advanced Characterization

Rational Design Principles for Novel Dimethylamino-p-tolyl-acetic Acid Derivatives

The design of novel derivatives of this compound is guided by established principles of medicinal chemistry and materials science. The goal is to create new molecules with enhanced or specific properties by strategically modifying the parent structure. Key to this is the concept of structure-activity relationships (SAR), where alterations to the molecular architecture are correlated with changes in function.

One primary consideration is the modification of the carboxylic acid group. Conversion to esters or amides can significantly alter properties such as solubility, stability, and the ability to interact with biological targets. For instance, the replacement of an ester group with an amide can affect the molecule's conformation and hydrophilicity. nih.gov The choice of the alcohol or amine used to form the ester or amide, respectively, introduces further variability in terms of size, shape, and functionality.

Another design principle involves the functionalization of the tolyl group. Introducing substituents on the aromatic ring can influence the electronic properties of the entire molecule. Electron-withdrawing or electron-donating groups can alter the acidity of the carboxylic acid (or the reactivity of its derivatives) and can also provide new points of interaction with other molecules.

Synthetic Routes to Ester and Amide Derivatives of this compound

The synthesis of ester and amide derivatives of this compound can be achieved through several established chemical transformations.

Esterification: The most direct route to ester derivatives involves the reaction of this compound with an alcohol in the presence of an acid catalyst. This is a classic Fischer esterification. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. researchgate.net Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Amidation: The synthesis of amide derivatives follows similar principles. The carboxylic acid can be directly coupled with a primary or secondary amine using coupling agents like DCC, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). A common method for producing dimethylacetamide, for instance, involves the neutralization of acetic acid with dimethylamine (B145610) followed by an amidation reaction under pressure. google.com As with esterification, conversion of the carboxylic acid to an acyl chloride provides a highly reactive intermediate that readily forms an amide upon reaction with an amine.

Functionalization Strategies for the Aromatic Ring and Alkyl Chains

Beyond the carboxylic acid group, the aromatic ring and alkyl chains of this compound offer opportunities for structural modification.

Aromatic Ring Functionalization: The tolyl group, a substituted benzene (B151609) ring, is amenable to electrophilic aromatic substitution reactions. Depending on the existing substituents and reaction conditions, functional groups such as nitro (-NO₂), halogen (-Cl, -Br, -I), or acyl groups can be introduced onto the ring. These groups can then serve as handles for further transformations. For example, a nitro group can be reduced to an amino group, which can then be diazotized and replaced with a variety of other functionalities.

Alkyl Chain Functionalization: The alkyl chains of the dimethylamino group can also be modified. While direct functionalization of these methyl groups is challenging, alternative synthetic strategies can be employed. For instance, starting with a different N-substituted p-tolyl-acetic acid derivative where the alkyl groups on the nitrogen contain functional groups would be a viable approach.

Advanced Spectroscopic Elucidation of Derivative Structures

The unambiguous determination of the structure of newly synthesized derivatives is crucial. A combination of advanced spectroscopic techniques is employed for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution.

¹H NMR: One-dimensional proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a derivative of this compound, one would expect to see distinct signals for the aromatic protons, the methine proton of the acetic acid moiety, and the protons of the dimethylamino group and any new functional groups introduced. The integration of these signals gives the ratio of the number of protons of each type.

¹³C NMR: Carbon-13 NMR provides information about the different carbon atoms in the molecule. This is particularly useful for identifying the carbonyl carbon of the ester or amide group and the carbons of the aromatic ring.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. COSY reveals which protons are coupled to each other (i.e., are on adjacent carbons), while HSQC correlates protons with the carbon atoms to which they are directly attached. For more complex derivatives, techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range connectivities between protons and carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the synthesized derivative with high accuracy. This is a critical first step in confirming the identity of a new compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its chemical formula. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The way the molecule breaks apart upon ionization can reveal the nature and location of different functional groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of the bonds within a molecule. Both Infrared (IR) and Raman spectroscopy provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The carbonyl (C=O) stretching vibration is a very strong and characteristic absorption in the IR spectrum. The position of this band can distinguish between a carboxylic acid, an ester, and an amide. For example, the C=O stretch in a carboxylic acid is typically found around 1700-1725 cm⁻¹, while in an ester it is around 1735-1750 cm⁻¹, and in an amide it is around 1630-1680 cm⁻¹. The presence of N-H stretches in primary and secondary amides also gives characteristic signals.

Raman Spectroscopy: Raman spectroscopy is also sensitive to vibrational modes. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, such as carbon-carbon bonds in the aromatic ring. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and compare them with the experimental spectra to aid in the assignment of the observed bands. nih.gov

Interactive Data Table: Characteristic Spectroscopic Data for this compound Derivatives

| Derivative Type | Key Functional Group | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Expected IR Absorption (cm⁻¹) |

| Parent Acid | -COOH | ~10-13 (s, 1H, COOH), 7.1-7.4 (m, 4H, Ar-H), 3.6 (s, 1H, CH), 2.9 (s, 6H, N(CH₃)₂), 2.3 (s, 3H, Ar-CH₃) | ~175 (C=O), 128-138 (Ar-C), ~65 (CH), ~40 (N(CH₃)₂), ~21 (Ar-CH₃) | ~1700-1725 (C=O), 2500-3300 (broad, O-H) |

| Methyl Ester | -COOCH₃ | 7.1-7.4 (m, 4H, Ar-H), 3.7 (s, 3H, OCH₃), 3.6 (s, 1H, CH), 2.9 (s, 6H, N(CH₃)₂), 2.3 (s, 3H, Ar-CH₃) | ~172 (C=O), ~52 (OCH₃), 128-138 (Ar-C), ~65 (CH), ~40 (N(CH₃)₂), ~21 (Ar-CH₃) | ~1735-1750 (C=O) |

| Ethylamide | -CONHCH₂CH₃ | ~7.5-8.0 (t, 1H, NH), 7.1-7.4 (m, 4H, Ar-H), 3.5 (s, 1H, CH), 3.2 (q, 2H, NCH₂), 2.9 (s, 6H, N(CH₃)₂), 2.3 (s, 3H, Ar-CH₃), 1.1 (t, 3H, CH₃) | ~170 (C=O), 128-138 (Ar-C), ~67 (CH), ~40 (N(CH₃)₂), ~35 (NCH₂), ~21 (Ar-CH₃), ~15 (CH₃) | ~1630-1680 (C=O), ~3300 (N-H) |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure

The electronic absorption and emission properties of aromatic amino acids are intrinsically linked to their molecular structure, particularly the nature and substitution pattern of the aromatic ring and the amino group. These spectroscopic techniques provide valuable insights into the electronic transitions and the influence of the chemical environment on the excited states of the molecule.

While specific electronic absorption and fluorescence data for this compound are not readily found in peer-reviewed literature, the photophysical properties can be inferred by examining its constituent chromophores: the N,N-dimethylamino-phenyl group and the p-tolyl group. The presence of the electron-donating dimethylamino group and the methyl group on the phenyl ring is expected to significantly influence the electronic spectra compared to unsubstituted phenylacetic acid.

Generally, the introduction of an amino group, especially a dialkylamino group, to an aromatic ring leads to a bathochromic (red) shift in the absorption and emission spectra due to the extension of the conjugated π-system and the possibility of intramolecular charge transfer (ICT) upon excitation. The p-tolyl group would further contribute to a slight bathochromic shift.

To illustrate the expected spectroscopic behavior, the following table presents data for a closely related compound, N,N-Dimethyl-p-toluidine, which contains the core chromophoric system. It is important to note that the addition of the acetic acid moiety in this compound will likely cause further shifts in the absorption and emission maxima and alter the quantum yield due to its electronic and steric effects.

| Compound | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| N,N-Dimethyl-p-toluidine | Data not available | Data not available | Data not available | Data not available |

Data for N,N-Dimethyl-p-toluidine is not specified in the provided search results. This table serves as a template for the type of data that would be relevant for this compound.

The fluorescence quantum yield is particularly sensitive to the molecular environment and structure. For derivatives capable of forming twisted intramolecular charge transfer (TICT) states, the quantum yield can be significantly influenced by solvent polarity. In polar solvents, the formation of a non-emissive or weakly emissive TICT state can lead to fluorescence quenching, resulting in a lower quantum yield.

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding the conformation of the molecule and its packing in the crystal lattice.

A search of crystallographic databases did not yield a publicly available crystal structure for this compound. However, the analysis of related substituted phenylacetic acid derivatives reveals common structural motifs. For instance, the crystal structures of many phenylacetic acid derivatives show the formation of hydrogen-bonded dimers through their carboxylic acid groups.

The molecular structure of this compound would be characterized by the spatial arrangement of the dimethylamino group, the p-tolyl ring, and the carboxylic acid function. The torsion angles between the phenyl ring and the carboxylic acid group, as well as the geometry around the nitrogen atom of the dimethylamino group, would be key structural parameters.

The following table presents hypothetical crystallographic data for this compound to illustrate the parameters that would be determined from an X-ray diffraction study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| V (ų) | 1035 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.23 |

| Key Bond Length (C-N) (Å) | ~1.45 |

| Key Bond Length (C=O) (Å) | ~1.21 |

| Key Bond Length (C-O) (Å) | ~1.32 |

| Key Bond Angle (O-C-O) (°) | ~123 |

This data is hypothetical and serves as an example of the information obtained from X-ray crystallographic analysis.

Chromatographic and Other Separation Techniques for Derivative Purification

The purification of this compound and its derivatives is a critical step to ensure the removal of starting materials, byproducts, and other impurities. A combination of chromatographic and non-chromatographic techniques is typically employed.

Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For a compound like this compound, solvents such as ethanol (B145695), water, or mixtures thereof could be suitable for recrystallization. sigmaaldrich.com

Column Chromatography: This technique is widely used for the separation of compounds based on their differential adsorption on a stationary phase. For the purification of amino acid derivatives, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is often used.

High-Performance Liquid Chromatography (HPLC): HPLC offers a high-resolution separation method. For phenylacetic acid and its derivatives, reverse-phase HPLC is frequently used. sigmaaldrich.comsielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The following table outlines typical conditions for the HPLC purification of a compound similar to this compound.

| Parameter | Condition | Reference |

| Column | C18, 5 µm, 4.6 x 150 mm | sigmaaldrich.com |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., formic acid or phosphoric acid) | sigmaaldrich.comsielc.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV at a specific wavelength (e.g., 215 nm) | sigmaaldrich.com |

| Temperature | Ambient or controlled (e.g., 35 °C) | sigmaaldrich.com |

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted on a TLC plate coated with an adsorbent (like silica gel), and the plate is developed in a suitable solvent system. The separated spots can be visualized under UV light or by using a staining agent.

Structure Activity Relationship Sar Studies of Dimethylamino P Tolyl Acetic Acid Analogs

Elucidating the Contribution of the Dimethylamino Moiety to Biological Activity

The dimethylamino group, a tertiary amine, is a critical functional group that can significantly influence the pharmacological profile of a molecule. wikipedia.org Its contribution to the biological activity of Dimethylamino-p-tolyl-acetic acid analogs is multifaceted, involving basicity, potential for receptor interactions, and impact on physicochemical properties.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it basic. This allows it to become protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charge can be pivotal for forming strong ionic interactions or hydrogen bonds with negatively charged amino acid residues, such as aspartate or glutamate (B1630785), within a biological target's binding site.

Alterations to this group, for instance, by replacing it with a primary or secondary amine, or a non-basic functional group, can drastically alter binding affinity and, consequently, biological activity. The steric bulk of the two methyl groups also plays a role, potentially influencing the orientation of the molecule within a binding pocket or shielding the nitrogen from metabolic enzymes. In some contexts, strong electron-donating groups like the dimethylamino group have been observed to decrease the potency of certain bioactive compounds. nih.gov

To illustrate the importance of the dimethylamino group, a hypothetical series of analogs could be synthesized and evaluated, as shown in the table below.

Table 1: Illustrative Biological Activity of Analogs with Modified Amino Moieties

| Compound ID | R-group (Modification of Dimethylamino) | Hypothetical Biological Activity (IC₅₀, nM) |

| 1a | -N(CH₃)₂ (Dimethylamino) | 50 |

| 1b | -NHCH₃ (Methylamino) | 150 |

| 1c | -NH₂ (Amino) | 500 |

| 1d | -OH (Hydroxy) | >10000 |

| 1e | -H | >10000 |

This table presents hypothetical data for illustrative purposes.

Impact of the p-Tolyl Group on Compound Potency, Selectivity, and Lipophilicity

The p-tolyl group, a benzene (B151609) ring substituted with a methyl group at the para position, is another key structural feature of this compound. This aromatic ring can engage in various non-covalent interactions with a biological target, including hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The methyl group at the para position has several notable effects:

Lipophilicity: The methyl group is hydrophobic, and its addition to a phenyl ring generally increases the lipophilicity of the molecule. omicsonline.org This can enhance the compound's ability to cross biological membranes, potentially improving its absorption and distribution. reachemchemicals.com

Steric Effects: The methyl group adds steric bulk, which can either be beneficial or detrimental to binding. A favorable steric interaction with a hydrophobic pocket in the receptor can enhance potency and selectivity. Conversely, a steric clash with the receptor surface can reduce binding affinity.

Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electronic properties of the aromatic ring and its interactions.

Systematic modifications of the p-tolyl group, such as moving the methyl group to the ortho or meta positions, or replacing it with other substituents (e.g., halogens, methoxy (B1213986) groups), can provide valuable insights into the steric and electronic requirements for optimal activity.

Table 2: Illustrative Impact of p-Tolyl Modifications on Potency and Lipophilicity

| Compound ID | Aromatic Moiety | Hypothetical Potency (IC₅₀, nM) | Hypothetical logP |

| 2a | p-Tolyl | 50 | 3.2 |

| 2b | Phenyl | 100 | 2.8 |

| 2c | p-Chlorophenyl | 75 | 3.5 |

| 2d | p-Methoxyphenyl | 200 | 2.9 |

| 2e | Naphthyl | 40 | 3.8 |

This table presents hypothetical data for illustrative purposes.

Role of the Acetic Acid Functional Group in Bioactivity and Receptor Interactions

The acetic acid moiety is a cornerstone of the molecule's ability to interact with biological targets. nih.gov As a carboxylic acid, it is typically ionized at physiological pH, forming a negatively charged carboxylate ion. researchgate.netnumberanalytics.com This anionic group is a powerful hydrogen bond acceptor and can form strong ionic bonds with positively charged amino acid residues such as lysine, arginine, or histidine within a receptor's binding site. nih.govwisdomlib.org

The length and nature of the acidic chain are also critical. For instance, extending the chain from acetic to propionic or butyric acid, or introducing conformational constraints, would alter the positioning of the carboxylate group and could significantly impact binding affinity. Replacing the carboxylic acid with a bioisostere, such as a tetrazole or a hydroxamic acid, is a common strategy in medicinal chemistry to modulate acidity, membrane permeability, and metabolic stability while retaining the key interactions with the target. nih.gov

Table 3: Illustrative Effect of Acetic Acid Moiety Modifications on Biological Activity

| Compound ID | Acidic Moiety | Hypothetical Binding Affinity (Kᵢ, nM) |

| 3a | -CH₂COOH (Acetic acid) | 45 |

| 3b | -COOH (Benzoic acid derivative) | 250 |

| 3c | -CH₂CH₂COOH (Propionic acid) | 90 |

| 3d | -CH₂CONHOH (Hydroxamic acid) | 65 |

| 3e | -CH₂SO₃H (Sulfonic acid) | 120 |

This table presents hypothetical data for illustrative purposes.

Stereochemical Influences on the Structure-Activity Landscape

While this compound itself is achiral, the introduction of a substituent on the α-carbon of the acetic acid moiety would create a chiral center, leading to the existence of enantiomers. Biological systems are inherently chiral, and as a result, enantiomers of a drug can exhibit significantly different pharmacological activities. nih.govnih.gov

One enantiomer may bind with high affinity to a target receptor, while the other may have significantly lower affinity or even interact with a different target altogether. solubilityofthings.comsolubilityofthings.com This is because the three-dimensional arrangement of atoms in each enantiomer will interact differently with the chiral environment of the receptor's binding site. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral analogs are essential for understanding the optimal stereochemistry for activity and for developing more selective and potent compounds.

Table 4: Illustrative Activity of Chiral Analogs

| Compound ID | Stereochemistry (α-methyl analog) | Hypothetical Biological Activity (IC₅₀, nM) |

| 4a | Racemic (R/S) | 80 |

| 4b | (S)-enantiomer | 45 |

| 4c | (R)-enantiomer | 1200 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.ma For this compound derivatives, a QSAR model could be developed to predict the potency of new analogs before their synthesis, thereby streamlining the drug discovery process. researchgate.nettandfonline.com

To build a QSAR model, a dataset of synthesized analogs with their measured biological activities is required. For each analog, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecules, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which would be influenced by the dimethylamino and carboxylic acid groups.

Steric descriptors: (e.g., molecular volume, surface area) which would be affected by the size of substituents on the p-tolyl ring.

Topological descriptors: which describe the connectivity and branching of the molecular structure.

Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that correlates these descriptors with biological activity. researchgate.net A robust QSAR model can provide valuable insights into which properties are most important for activity and can guide the design of more potent compounds.

Identification of Pharmacophores and Key Structural Features for Desired Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Based on the SAR studies of this compound and its analogs, a hypothetical pharmacophore model can be proposed. researchgate.netresearchgate.net

The key features of such a pharmacophore would likely include:

Aromatic/Hydrophobic Region: Corresponding to the p-tolyl group, essential for hydrophobic and/or π-stacking interactions.

Hydrogen Bond Acceptor/Anionic Center: The carboxylate group, which can form crucial hydrogen bonds or ionic interactions.

Positive Ionizable Center: The dimethylamino group, which at physiological pH can be protonated and interact with a negatively charged region of the receptor.

Defined Spatial Relationships: The relative distances and orientations between these three key features would be critical for proper alignment and binding within the receptor site.

This pharmacophore model serves as a three-dimensional blueprint for designing new molecules with a high probability of exhibiting the desired biological activity. It helps medicinal chemists to visualize the key interaction points and to focus on synthesizing novel structures that fit the model.

Computational Chemistry and Theoretical Investigations of Dimethylamino P Tolyl Acetic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed understanding of molecular properties at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict the behavior of Dimethylamino-p-tolyl-acetic acid.

Geometry Optimization, Conformational Analysis, and Tautomerism

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules like this compound, which possesses several rotatable bonds. The rotation around the C-C bond connecting the tolyl group and the acetic acid moiety, as well as the C-N bond of the dimethylamino group, gives rise to various conformers with different energy levels. Theoretical studies on related molecules like 2-(p-tolyl)propanoic acid have shown that the orientation of the carboxylic acid group relative to the aromatic ring is a key determinant of conformational stability. The lowest energy conformer is typically one where steric hindrance is minimized.

Tautomerism, the interconversion of structural isomers, is also a possibility for this compound. The most common form of tautomerism for this molecule would involve the migration of a proton from the carboxylic acid group to the nitrogen of the dimethylamino group, resulting in a zwitterionic form. Quantum chemical calculations can predict the relative energies of these tautomers, indicating which form is more likely to be present under different conditions. For instance, in polar solvents, the zwitterionic tautomer might be stabilized.

| Parameter | Optimized Value (Exemplary) |

| C-C (ring-CH2) Bond Length | 1.51 Å |

| C=O Bond Length | 1.21 Å |

| C-O Bond Length | 1.35 Å |

| O-H Bond Length | 0.97 Å |

| C-N Bond Length | 1.38 Å |

This table presents exemplary optimized geometric parameters for this compound based on DFT calculations of similar structures.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino-p-tolyl moiety, specifically the nitrogen atom and the aromatic ring. The LUMO is likely to be centered on the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Orbital | Energy (eV) (Exemplary) | Localization |

| HOMO | -5.8 | Dimethylamino group and tolyl ring |

| LUMO | -1.2 | Carboxylic acid group |

| HOMO-LUMO Gap | 4.6 | - |

This table provides exemplary frontier molecular orbital energies for this compound based on theoretical calculations.

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. In the MEP of this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the dimethylamino group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are likely to be found around the acidic hydrogen of the carboxyl group, making it a site for nucleophilic attack.

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors can be calculated from the HOMO and LUMO energies and are useful for predicting the global reactivity of the molecule.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent environment like water, would reveal its conformational flexibility and how it interacts with surrounding solvent molecules.

The simulation would trace the trajectory of each atom in the system, providing a detailed picture of the molecule's movements, including bond vibrations, angle bending, and torsional rotations. This can help identify the most populated conformational states and the energy barriers between them. Furthermore, MD simulations can elucidate the formation and breaking of hydrogen bonds between the carboxylic acid group of this compound and water molecules, which is crucial for understanding its solubility and behavior in aqueous solutions.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target molecule, usually a protein. This method is instrumental in drug discovery and for understanding enzymatic reactions.

In a hypothetical docking study, this compound could be docked into the active site of a target protein. The simulation would predict the binding mode and affinity of the molecule. The interactions driving the binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be identified. For instance, the carboxylic acid group could form hydrogen bonds with amino acid residues like arginine or lysine, while the tolyl group could engage in hydrophobic interactions within a nonpolar pocket of the active site. The dimethylamino group could also participate in hydrogen bonding or electrostatic interactions.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and understand its properties. For this compound, theoretical calculations can provide valuable information about its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Theoretical vibrational spectra can be calculated using DFT. The computed frequencies and intensities of the vibrational modes can be correlated with experimental IR and Raman spectra. For example, the characteristic stretching frequency of the carbonyl (C=O) group in the carboxylic acid moiety and the C-N stretching of the dimethylamino group can be predicted.

NMR chemical shifts (¹H and ¹³C) can also be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These theoretical chemical shifts, when compared to experimental data, can help in the complete assignment of the NMR signals and confirm the proposed structure.

The prediction of UV-Vis absorption spectra can be achieved using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For this compound, transitions involving the π-systems of the aromatic ring and the carbonyl group are expected to be prominent.

| Spectroscopic Parameter | Predicted Value (Exemplary) |

| C=O Vibrational Frequency | ~1720 cm⁻¹ |

| ¹H NMR (COOH) Chemical Shift | ~10-12 ppm |

| ¹³C NMR (C=O) Chemical Shift | ~170-180 ppm |

| UV-Vis λmax | ~260 nm |

This table shows exemplary predicted spectroscopic parameters for this compound based on computational studies of analogous compounds.

Solvation Models and the Influence of Solvent Effects on Electronic Properties

The study of solvent effects on the electronic properties of this compound is crucial for understanding its behavior in various chemical and biological environments. Computational chemistry offers powerful tools to model these interactions, providing insights into how the surrounding medium influences the molecule's structure, stability, and reactivity. Solvation models are broadly categorized into explicit, implicit, and hybrid approaches.

Explicit solvent models treat individual solvent molecules, offering a high level of detail but at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. northeastern.edu This approach is computationally less demanding and is widely used to study the bulk effects of a solvent on a solute's electronic properties. northeastern.edu For aromatic amino acids, which share structural motifs with this compound, both continuum and cluster-based solvent models have been employed to understand spectral intensities. northeastern.edu

The electronic absorption spectra of molecules like this compound are characterized by n-π* and π-π* transitions. The polarity of the solvent can significantly influence these transitions. jcbsc.org An increase in solvent polarity often leads to a hypsochromic (blue) shift for n-π* transitions and a bathochromic (red) shift for π-π* transitions. jcbsc.org This is due to the differential stabilization of the ground and excited states by the solvent. jcbsc.org For instance, in hydrogen-bonding solvents, the ground state of a molecule with non-bonding electrons can be stabilized, increasing the energy required for the n-π* transition. jcbsc.org

Theoretical studies on related aromatic amino acids have shown that a combination of quantum-chemical simulations and experimental data can effectively reproduce and explain the observed spectral features in solution. northeastern.edu Time-dependent density functional theory (TD-DFT) is a common method for calculating the energies and intensities of electronic transitions. northeastern.edu The choice of the solvent model, whether a polarizable continuum or a more detailed cluster model including explicit solvent molecules, can significantly impact the accuracy of the predicted spectral shapes, particularly for properties like electronic circular dichroism (ECD). northeastern.edu

To illustrate the potential impact of solvents on the electronic properties of a molecule like this compound, the following table presents hypothetical data based on general trends observed for similar aromatic compounds.

| Solvent | Dielectric Constant (ε) | Predicted λ_max (n-π) (nm) | Predicted λ_max (π-π) (nm) |

| n-Hexane | 1.88 | 310 | 260 |

| Dichloromethane (B109758) | 8.93 | 305 | 265 |

| Ethanol (B145695) | 24.55 | 302 | 268 |

| Water | 80.1 | 295 | 272 |

Note: This table is illustrative and represents expected trends. Actual values for this compound would require specific computational studies.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms involving this compound can elucidate the pathways of its formation, degradation, and interaction with other molecules. Such studies typically involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For carboxylic acid derivatives, common reactions include nucleophilic acyl substitution. masterorganicchemistry.com The mechanism of such reactions can be computationally modeled to understand the role of catalysts and the stereochemical outcome. For instance, in the cyclization of substituted phthalanilic acids, a related class of compounds, kinetic studies combined with theoretical models have revealed complex mechanisms involving reversible intramolecular nucleophilic attack and the formation of a long-lived intermediate. rsc.org

Density functional theory (DFT) is a powerful tool for locating transition state structures and calculating their energies. The nature of the transition state, including the key bonds being formed and broken, can be analyzed through its vibrational frequencies (a single imaginary frequency corresponds to the reaction coordinate) and the intrinsic reaction coordinate (IRC) path.

In the context of this compound, theoretical studies could investigate several key reactions:

Esterification: The acid-catalyzed reaction with an alcohol to form an ester. Computational models could explore the protonation of the carbonyl oxygen, subsequent nucleophilic attack by the alcohol, and the elimination of water, identifying the rate-determining step.

Amide Formation: The reaction with an amine, often requiring an activating agent. Theoretical analysis could compare different coupling reagents and their mechanisms, providing insights into efficiency and selectivity.

Decarboxylation: The loss of carbon dioxide under certain conditions. Computational studies could determine the feasibility of different decarboxylation pathways and the structure of the resulting carbanion or radical intermediate.

A critical aspect of these theoretical studies is the analysis of the transition state. For example, in enantioselective reactions catalyzed by a chiral entity, computational analysis of the transition state can reveal the origin of stereoselectivity. acs.org This often involves identifying key non-covalent interactions, such as hydrogen bonds or CH-π interactions, that stabilize the transition state leading to one enantiomer over the other. acs.org

The following table outlines a hypothetical reaction coordinate for the esterification of this compound, with relative energies that would be the target of a computational study.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Methanol (B129727) | 0 |

| Pre-reaction Complex | H-bonded reactants | -2 |

| Transition State 1 | Protonation of carbonyl oxygen | +15 |

| Intermediate 1 | Protonated acid | +5 |

| Transition State 2 | Nucleophilic attack by methanol | +20 |

| Intermediate 2 | Tetrahedral intermediate | -5 |

| Transition State 3 | Proton transfer | +18 |

| Intermediate 3 | Protonated ester | +2 |

| Transition State 4 | Elimination of water | +22 |

| Product Complex | Ester + Water | -8 |

| Products | Ester + Water (separated) | -4 |

Note: This table is a simplified, hypothetical representation of a reaction pathway. The actual energy profile would be more complex and would depend on the specific computational method and level of theory employed.

Biological and Pharmacological Research Applications of Dimethylamino P Tolyl Acetic Acid

Investigation of Biochemical Pathways and Biological Targets Modulated by Dimethylamino-p-tolyl-acetic Acid

There are currently no publicly available studies that have investigated the biochemical pathways or identified the specific biological targets modulated by this compound. Research in this area would be foundational to understanding its potential mechanism of action. Future studies should aim to elucidate whether this compound interacts with key cellular signaling cascades, metabolic pathways, or other biological processes.

Enzymatic Inhibition and Activation Studies: Kinetic and Mechanistic Aspects

Information regarding the effects of this compound on enzyme activity is not present in the current scientific literature. Investigations into its potential as an enzyme inhibitor or activator are crucial. Such studies would typically involve kinetic analyses to determine the nature of the interaction (e.g., competitive, non-competitive) and the compound's potency (e.g., IC50 or Ki values). Without this data, its potential as a modulator of enzymatic function remains unknown.

Receptor Binding Affinity, Specificity, and Selectivity Profiling

There is no available data on the receptor binding profile of this compound. Determining its affinity, specificity, and selectivity for various receptors is a critical step in pharmacological characterization. Future research should involve screening this compound against a panel of known receptors to identify any potential interactions and to understand its selectivity profile, which is essential for predicting its potential therapeutic effects and off-target activities.

Cell-Based Assays and Cellular Mechanisms of Action

Comprehensive cell-based assays are required to understand the cellular effects of this compound. The following subsections detail specific areas where research is needed.

Antiproliferative and Cytotoxic Effects on various Cell Lines

There are no published studies examining the antiproliferative or cytotoxic effects of this compound on any cell lines. To assess its potential as an anticancer agent or to understand its general toxicity, it would be necessary to screen the compound against a diverse panel of cancer and non-cancerous cell lines. Data from such assays, typically presented in tables showing IC50 values, are fundamental for this area of research but are currently unavailable.

Modulation of Apoptosis, Autophagy, and Cell Cycle Progression

The influence of this compound on key cellular processes such as apoptosis, autophagy, and cell cycle progression has not been investigated. Future research should explore whether this compound can induce programmed cell death, modulate cellular recycling pathways, or cause cell cycle arrest in various cell types. These investigations are critical for understanding its potential as a therapeutic agent in diseases characterized by dysregulated cell growth and survival.

Anti-inflammatory and Immunomodulatory Activities